molecular formula C17H15FN4O B13363954 5-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

5-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B13363954
M. Wt: 310.33 g/mol
InChI Key: WKCJUJIFHCFORL-UHFFFAOYSA-N
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Description

5-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives

Preparation Methods

The synthesis of 5-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring:

    Introduction of the ethyl group: The ethyl group can be introduced via an alkylation reaction.

    Attachment of the fluorophenyl and phenyl groups: These groups can be introduced through nucleophilic substitution reactions.

    Formation of the carboxamide group: This can be achieved through the reaction of the triazole derivative with an appropriate amine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being explored for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

5-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1,2,3-triazole-4-carboxamide: Lacks the ethyl and fluorophenyl groups, which may affect its biological activity.

    5-methyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a methyl group instead of an ethyl group, which may influence its reactivity and properties.

    5-ethyl-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide: The position of the fluorine atom is different, which can affect its interaction with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties.

Properties

Molecular Formula

C17H15FN4O

Molecular Weight

310.33 g/mol

IUPAC Name

5-ethyl-N-(3-fluorophenyl)-1-phenyltriazole-4-carboxamide

InChI

InChI=1S/C17H15FN4O/c1-2-15-16(17(23)19-13-8-6-7-12(18)11-13)20-21-22(15)14-9-4-3-5-10-14/h3-11H,2H2,1H3,(H,19,23)

InChI Key

WKCJUJIFHCFORL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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